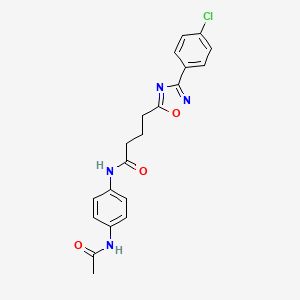
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ACBD4 inhibitor, is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential therapeutic applications in various diseases and conditions.
科学的研究の応用
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have potential therapeutic applications in various diseases and conditions. It has been studied for its role in cancer, diabetes, and cardiovascular diseases. In cancer research, it has been found to inhibit the growth and proliferation of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
作用機序
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide works by inhibiting the activity of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, a protein that plays a role in various cellular processes. N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibition has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. The exact mechanism of action of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is still being studied.
Biochemical and physiological effects:
N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to have various biochemical and physiological effects. In cancer research, it has been found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. In diabetes research, it has been found to improve glucose metabolism and insulin sensitivity. In cardiovascular research, it has been found to have anti-inflammatory and anti-atherosclerotic effects.
実験室実験の利点と制限
The advantages of using N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments include its potential therapeutic applications in various diseases and conditions, its ability to inhibit the activity of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, and its anti-inflammatory, anti-cancer, and anti-diabetic effects. The limitations of using this compound in lab experiments include its complex synthesis method and the need for further studies to determine its exact mechanism of action.
将来の方向性
There are several future directions for research on N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. These include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Studies to determine the potential therapeutic applications of this compound in other diseases and conditions.
3. Development of more efficient and cost-effective synthesis methods for this compound.
4. Studies to determine the pharmacokinetics and pharmacodynamics of this compound in vivo.
5. Development of more potent and selective N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide inhibitors based on the structure of this compound.
In conclusion, N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has potential therapeutic applications in various diseases and conditions. Its inhibition of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide activity has been found to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Further studies are needed to determine its exact mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process. The first step involves the synthesis of 4-chlorobenzyl chloride, which is then reacted with 3-amino-1,2,4-oxadiazole to form 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with 4-acetamidophenylbutyric acid to form N-(4-acetamidophenyl)-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide.
特性
IUPAC Name |
N-(4-acetamidophenyl)-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-13(26)22-16-9-11-17(12-10-16)23-18(27)3-2-4-19-24-20(25-28-19)14-5-7-15(21)8-6-14/h5-12H,2-4H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPMMOYOGMLFGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-N-(4-acetamidophenyl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

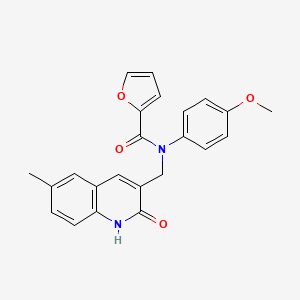
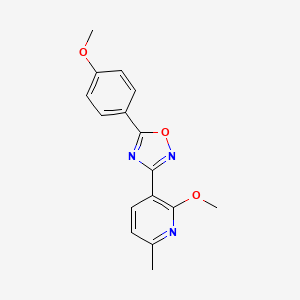
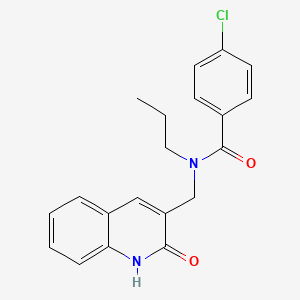
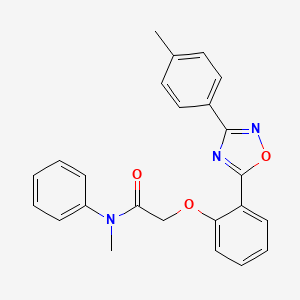
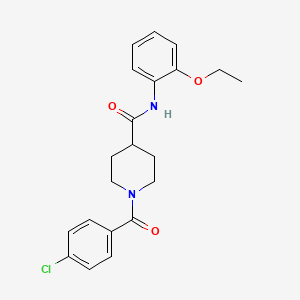
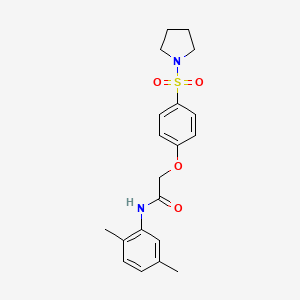
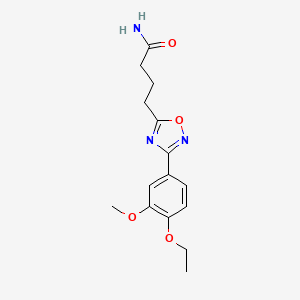
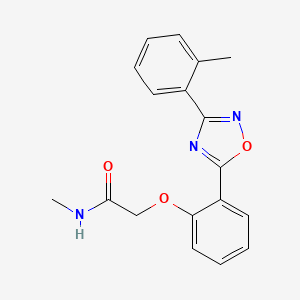
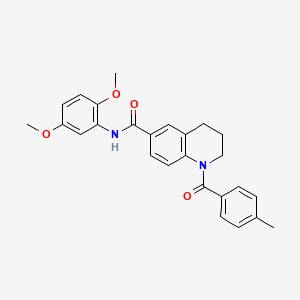
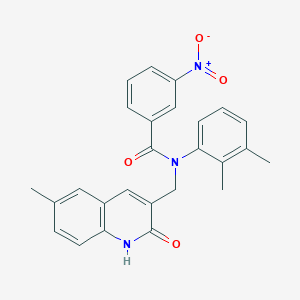
![5-oxo-3-phenyl-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716344.png)
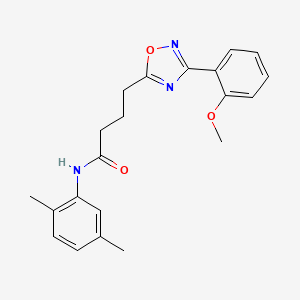

![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7716371.png)